REACTION_SMILES
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[C:3](#[N:4])[CH2:5][P:6](=[O:7])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[CH3:14][O:15][c:16]1[cH:17][cH:18][c:19]2[c:23]([cH:24]1)[C:22](=[O:25])[CH2:21][CH2:20]2.[H-:1].[Na+:2].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH2:26]>>[C:3](#[N:4])[CH:5]=[C:22]1[CH2:21][CH2:20][c:19]2[cH:18][cH:17][c:16]([O:15][CH3:14])[cH:24][c:23]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(CC#N)OCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COc1ccc2c(c1)C(=O)CC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(=CC#N)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:3](#[N:4])[CH2:5][P:6](=[O:7])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[CH3:14][O:15][c:16]1[cH:17][cH:18][c:19]2[c:23]([cH:24]1)[C:22](=[O:25])[CH2:21][CH2:20]2.[H-:1].[Na+:2].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH2:26]>>[C:3](#[N:4])[CH:5]=[C:22]1[CH2:21][CH2:20][c:19]2[cH:18][cH:17][c:16]([O:15][CH3:14])[cH:24][c:23]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(=O)(CC#N)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c(c1)C(=O)CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)C(=CC#N)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |